3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
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Overview
Description
3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxylic acid group, and a sulfonylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Sulfonylation: The final step involves the sulfonylation of the amino group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonylamino group can form hydrogen bonds or ionic interactions, while the thiophene ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- Thiophene-2-carboxylic acid
- Sulfonylamino derivatives
Uniqueness
Compared to similar compounds, 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiophene ring and a sulfonylamino group allows for a wide range of interactions and applications that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[4-[(4-methoxyphenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-13-6-8-15(9-7-13)27(22,23)19-12-2-4-14(5-3-12)25-16-10-11-26-17(16)18(20)21/h2-11,19H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFTWQMBLWPOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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